7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a nitrophenyl group at the 7-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring. This step often requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by reacting the nitrophenyl-pyrazolo[1,5-a]pyrimidine intermediate with carbon dioxide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes described above. The reactions are carried out in large reactors, and the products are purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used as a fluorescent probe for the detection of various biomolecules.
Medicine: The compound has potential applications in the development of new drugs, particularly as inhibitors of specific enzymes and receptors. It is also being studied for its potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes. It is also used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their catalytic activity. It can also interact with receptors, modulating their activity and affecting various cellular pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
7-(3-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a methyl group instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness
The presence of the nitrophenyl group in 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid imparts unique chemical and biological properties to the compound This group enhances the compound’s reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions
Properties
IUPAC Name |
7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)10-7-15-16-11(4-5-14-12(10)16)8-2-1-3-9(6-8)17(20)21/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBENHQEUXVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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